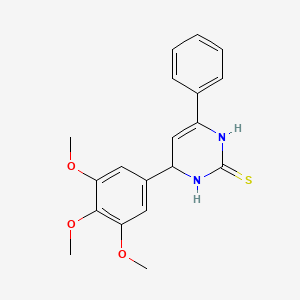

6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Beschreibung

6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion ist eine heterocyclische Verbindung, die zur Klasse der Dihydropyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht. Das Vorhandensein von Phenyl- und Trimethoxyphenylgruppen in ihrer Struktur deutet auf potenzielle Wechselwirkungen mit verschiedenen biologischen Zielen hin, was sie zu einer interessanten Verbindung in der pharmazeutischen Chemie macht.

Eigenschaften

Molekularformel |

C19H20N2O3S |

|---|---|

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

6-phenyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C19H20N2O3S/c1-22-16-9-13(10-17(23-2)18(16)24-3)15-11-14(20-19(25)21-15)12-7-5-4-6-8-12/h4-11,15H,1-3H3,(H2,20,21,25) |

InChI-Schlüssel |

VZZBYLNORGHHMS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C2C=C(NC(=S)N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thiongruppe in ein Thiol oder andere reduzierte Formen umwandeln.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den Phenyl- oder Trimethoxyphenylringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) für Oxidationsreaktionen.

Reduktionsmittel: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) für Reduktionsreaktionen.

Substitutionsreagenzien: Halogene oder Alkylierungsmittel für Substitutionsreaktionen.

Hauptprodukte

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Thiole oder andere reduzierte Derivate.

Substitutionsprodukte: Verschiedene substituierte Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion als Baustein für die Synthese komplexerer Moleküle verwendet

Biologie

Biologisch wird diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Seine Struktur legt nahe, dass es mit Enzymen interagieren könnte, die an kritischen biologischen Wegen beteiligt sind, was es zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin

In der Medizin wird 6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann entzündungshemmende, krebshemmende oder antimikrobielle Eigenschaften aufweisen, was es zu einer interessanten Verbindung für die Entwicklung neuer Behandlungen macht.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet werden. Seine Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Wegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, wodurch deren Aktivität möglicherweise gehemmt und therapeutische Wirkungen erzielt werden.

Analyse Chemischer Reaktionen

Types of Reactions

6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the tetrahydropyrimidine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The trimethoxyphenyl group is known to enhance binding affinity and specificity, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Phenyl-3,4-dihydropyrimidin-2(1H)-thion

- 6-Phenyl-4-(3,4-Dimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion

- 6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 6-Phenyl-4-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thion durch das Vorhandensein der Trimethoxyphenylgruppe aus. Diese Gruppe kann die biologische Aktivität der Verbindung verstärken und ihre Bindungsaffinität zu molekularen Zielstrukturen verbessern. Darüber hinaus kann die Trimethoxyphenylgruppe die Löslichkeit und Stabilität der Verbindung beeinflussen, wodurch sie für bestimmte Anwendungen besser geeignet ist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.